molecular formula C17H18FNO4S B11081170 Methyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate

Methyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11081170
M. Wt: 351.4 g/mol
InChI Key: QIUQIKHQGMQRRU-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate: is a complex organic compound with a unique structure that includes a fluorophenoxy group, a propanoyl group, and a dimethylthiophene carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the 4-fluorophenoxy group, which is then reacted with propanoic acid to form the propanoyl derivative. This intermediate is further reacted with 4,5-dimethylthiophene-3-carboxylate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenoxy group may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H18FNO4S

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 2-[2-(4-fluorophenoxy)propanoylamino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C17H18FNO4S/c1-9-11(3)24-16(14(9)17(21)22-4)19-15(20)10(2)23-13-7-5-12(18)6-8-13/h5-8,10H,1-4H3,(H,19,20)

InChI Key

QIUQIKHQGMQRRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(C)OC2=CC=C(C=C2)F)C

Origin of Product

United States

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